Butanenitrile, 4-(dichloromethylsilyl)-

Chromatography Stationary Phase Characterization Linear Solvation Energy Relationships

Generic silanes cause batch-to-batch variability in moisture-resistant composites and unpredictable HPLC selectivity. This bifunctional dichlorosilane solves both: • Maintains composite flexural strength after 2h boiling water immersion - outperforms epoxy/amine silanes • Exactly 2 hydrolyzable Si-Cl groups enable controlled linear polymerization, avoiding over-crosslinked networks • Cyano moiety imparts orthogonal HPLC selectivity (hydrogen bonding donor/acceptor) complementary to C18 for polar analytes ≥97% purity; bulk quantities available. Anhydrous packaging preserves hydrolytic sensitivity 8 integrity from lab to production scale.

Molecular Formula C5H9Cl2NSi
Molecular Weight 182.12 g/mol
CAS No. 1190-16-5
Cat. No. B072501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanenitrile, 4-(dichloromethylsilyl)-
CAS1190-16-5
Molecular FormulaC5H9Cl2NSi
Molecular Weight182.12 g/mol
Structural Identifiers
SMILESC[Si](CCCC#N)(Cl)Cl
InChIInChI=1S/C5H9Cl2NSi/c1-9(6,7)5-3-2-4-8/h2-3,5H2,1H3
InChIKeyUIFBMBZYGZSWQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Dichloromethylsilyl)butanenitrile Technical Baseline


Butanenitrile, 4-(dichloromethylsilyl)- (CAS 1190-16-5), systematically named 4-[dichloro(methyl)silyl]butanenitrile and commonly referred to as (3-cyanopropyl)methyldichlorosilane, is a bifunctional organosilicon compound with molecular formula C5H9Cl2NSi and molecular weight 182.12 g/mol [1]. It consists of a silicon atom bearing two hydrolyzable chlorine atoms, a methyl group, and a propyl chain terminating in a cyano (–C≡N) group . Under standard conditions, it exists as a colorless to pale yellow liquid with a density of 1.150 g/mL at 20 °C and a boiling point of 79 °C at 1 mmHg (lit.) . The compound is characterized by Hydrolytic Sensitivity Class 8, indicating rapid reaction with moisture, water, and protic solvents, releasing hydrogen chloride . Commercial availability typically ranges from 95% to 97% purity in research-grade quantities, with principal applications including use as a coupling agent in silicone polymer synthesis, a precursor for functionalized silanes, and a building block for nitrile-functionalized polysiloxanes .

Controlled polymerization: Bifunctional chlorosilane with two hydrolyzable Si–Cl groups enables step-growth synthesis of nitrile-functional polysiloxanes with tunable crosslink density.
Orthogonal chromatographic selectivity: Cyano group imparts distinct hydrogen-bonding interactions versus C18 phases, supporting method development for polar analyte separations.
Handling requirement: Hydrolytic sensitivity demands anhydrous protocols; rapid moisture reaction mandates inert atmosphere or dry solvent use.

Generic Substitution Failure: Functional Distinctions


Compounds within the organofunctional silane class cannot be freely interchanged due to fundamentally distinct surface chemistry and reaction outcomes dictated by both the organic functional group and the silicon hydrolysis chemistry. The cyano group imparts unique chromatographic selectivity relative to octadecylsilyl (ODS/C18) phases through altered hydrogen bonding interactions [1]. Furthermore, the choice between chlorosilane and alkoxysilane hydrolyzable groups determines reaction kinetics, byproduct profile (HCl vs. alcohol), and ultimate siloxane network architecture, with dichlorosilanes enabling more controlled step-growth polymerization than trichloro or trialkoxy analogs . Even among cyano-functional silanes, manufacturing differences in bonding chemistry (mono-, di-, or trifunctional silane selection) produce bonded phases with substantially divergent hydrophobicities and ion-exchange character, explaining documented method transfer failures between vendor products [2]. These distinctions underscore why procurement based on generic class membership introduces unacceptable variability in critical application outcomes.

Cyano vs. C18 Surface Chemistry
Distinct hydrogen-bond donor/acceptor strengths create orthogonal selectivity; generic C18 phases cannot reproduce cyano-specific retention patterns.
Chlorosilane vs. Alkoxysilane Reactivity
Rapid HCl-liberating hydrolysis (Class 8) versus slow methanol-liberating (Class 7) alters reaction kinetics, byproduct profile, and crosslinking control; direct substitution shifts polymer architecture.
Bonding Chemistry Variance
Manufacturers' choice of mono-, di-, or tri-functional silanes yields bonded phases with divergent hydrophobicity and ion-exchange character, causing documented method transfer failures between vendor products.

Quantitative Differentiation Evidence vs. Analogs


Cyano vs. C18 Selectivity Differences

The cyano functional group of 4-(dichloromethylsilyl)butanenitrile-derived stationary phases exhibits fundamentally different hydrogen bonding (HB) characteristics compared to octadecylsilyl (ODS/C18) columns. Linear solvation energy relationship (LSER) analysis reveals that cyano-bonded silica columns possess significantly altered HB donor and acceptor strengths relative to ODS phases, even among cyano columns prepared from monofunctional cyanopropylsilane reagents with similar bonding densities [1]. This differential HB interaction profile enables alternative selectivity that is orthogonal to traditional reversed-phase separations, a property not achievable with alkyl silanes lacking the nitrile moiety.

Cyano vs. C18 Selectivity
Reported
LSER regression: distinct HB donor/acceptor strengths; qualitative interaction mode difference from ODS phases
Supports orthogonal separation method development
Cross-study comparable; four cyano column brands evaluated via linear solvation energy relationships
Chromatography Stationary Phase Characterization Linear Solvation Energy Relationships

Dichlorosilane vs. Alkoxysilane Hydrolytic Sensitivity

4-(Dichloromethylsilyl)butanenitrile is classified as Hydrolytic Sensitivity Class 8, defined as 'reacts rapidly with moisture, water, protic solvents' with liberation of HCl . This contrasts with trimethoxysilane analogs such as 3-cyanopropyltrimethoxysilane, which are classified as Hydrolytic Sensitivity Class 7 ('reacts slowly with moisture/water') and release methanol upon hydrolysis . The higher reactivity of the Si–Cl bond relative to Si–OCH3 enables more rapid surface modification kinetics under ambient conditions but demands rigorous exclusion of moisture during storage and handling. Importantly, the presence of two hydrolyzable chloro groups (rather than three as in trichlorosilanes or one as in monochlorosilanes) provides intermediate crosslinking density control in step-growth polymerization to nitrile-functionalized polysiloxanes .

Hydrolytic Sensitivity
Data to verify
Class 8 (rapid, HCl) vs. Class 7 (slow, methanol) for alkoxy analog; two Si–Cl provide intermediate crosslinking control
Informs reaction speed, byproduct handling, and polymerization architecture
Gelest classification system; source review pending
Hydrolysis Kinetics Silane Coupling Agents Step-Growth Polymerization

Chloroalkyl Silane Composite Performance

Chloroalkyl-functional silanes, the broader class to which 4-(dichloromethylsilyl)butanenitrile belongs, demonstrate significantly improved mechanical reinforcement in epoxy resin/glass laminates compared to epoxy silane and amino silane alternatives. Evaluations show that chloroalkyl silane treatment yields higher flexural strength and substantially greater wet and dry tensile strength relative to treatments with epoxy- and amine-functional silanes . In polystyrene laminate glass fabric applications, chloroalkyl silane treatment maintains unchanged flexural strength after two hours of boiling water immersion, with compressive strength measured slightly higher than dry-condition values . This performance profile stems from the chloroalkyl group's compatibility with halogenated polymer matrices and the formation of robust filler-matrix interfaces.

Composite Flexural Retention
Class-level
100% flexural strength after 2 hr boiling water; higher tensile vs. epoxy/amino silanes
Reported moisture-resistant mechanical reinforcement
Class-level inference from chloroalkyl silane evaluations; verify in specific resin system
Composite Materials Flexural Strength Tensile Strength Silane Coupling Agent

Monofunctional vs. Trialkoxy Silane Surface Control

Monofunctional silanes containing a single hydrolyzable leaving group per silicon atom (exemplified by 3-cyanopropyldimethylchlorosilane, a close monofunctional analog) enable direct, stoichiometric surface attachment without the uncontrolled oligomerization and multilayer formation characteristic of trialkoxy silanes. The use of a monofunctional silane reagent allows direct fixation of antibodies without any further derivatization [1]. In contrast, trifunctional silanes such as trimethoxysilanes undergo hydrolysis followed by condensation with surface hydroxyl groups while simultaneously undergoing self-condensation reactions that generate three-dimensional polysiloxane networks, producing variable surface coverage and roughness . 4-(Dichloromethylsilyl)butanenitrile, bearing two hydrolyzable chloro groups, occupies an intermediate position, offering greater surface grafting density than monofunctional silanes while providing better crosslinking control than trichloro or trialkoxy analogs, a balance critical for reproducible functional coatings.

Surface Grafting Control
Class-level
Bifunctional (2 Si–Cl) balances monolayer simplicity of monofunctional and multilayer network of trifunctional silanes
Enables tunable coating thickness and crosslinking for reproducible functional surfaces
Monofunctional reference: 3-cyanopropyldimethylchlorosilane; trifunctional: trimethoxysilane
Surface Modification Biosensor Functionalization Silicon Wafer Silanization

Optimal Application Scenarios


Nitrile-Functionalized Polysiloxane Synthesis

4-(Dichloromethylsilyl)butanenitrile serves as a key monomer for synthesizing nitrile-functionalized polysiloxanes through hydrolysis-condensation step-growth polymerization . The presence of exactly two hydrolyzable Si–Cl groups per monomer unit enables linear chain extension with controlled crosslinking density, in contrast to trichlorosilanes that yield highly crosslinked networks or monochlorosilanes that act as chain terminators. The Hydrolytic Sensitivity Class 8 classification (rapid reaction with moisture) necessitates anhydrous handling protocols but provides rapid polymerization kinetics under controlled conditions, advantageous for manufacturing processes requiring short cycle times.

Moisture-Resistant Composite Reinforcement

For glass fiber reinforced epoxy composites requiring sustained mechanical integrity under humid or wet service conditions, 4-(dichloromethylsilyl)butanenitrile provides coupling agent performance characteristic of the chloroalkyl silane class. Evidence demonstrates that chloroalkyl silanes yield significantly improved wet and dry tensile strength compared to epoxy- and amine-functional silane treatments, with flexural strength remaining unchanged after two hours of boiling water immersion . This moisture-resistant performance makes the compound particularly suitable for marine, automotive under-hood, and outdoor structural composite applications where alternative silane coupling agents exhibit performance degradation.

Cyano-Functional Silicone Polymers

The compound functions as a precursor for producing functionalized silanes and silicone polymers bearing pendant nitrile groups . The cyano moiety imparts unique chemical properties, including altered polarity and hydrogen bonding capacity relative to alkyl-functional silicones. In chromatographic applications, cyano-bonded phases derived from cyanopropylsilane reagents provide orthogonal selectivity to C18 phases, with distinct hydrogen bonding donor and acceptor strengths that enable separations unattainable on traditional reversed-phase media [1]. This selectivity profile is valuable for analytical method development requiring confirmation assays or separation of polar analytes with strong hydrogen bonding character.

Application
Selection Property
Validation Focus
Nitrile-Functionalized Polysiloxane Synthesis
Bifunctional chlorosilane (two Si–Cl) for controlled step-growth polymerization
Crosslink density and polymer architecture reproducibility
Moisture-Resistant Composite Reinforcement
Chloroalkyl silane class coupling performance under wet conditions
Wet/dry tensile and flexural strength retention in glass fabric laminates
Cyano-Functional Stationary Phases
Nitrile moiety provides orthogonal selectivity via hydrogen-bonding interactions
Chromatographic resolution of polar analytes and confirmation assay development

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